Cas no 5428-67-1 (N~4~-(8-ethoxy-3-methylquinolin-4-yl)-N~1~,N~1~-diethylpentane-1,4-diamine)
5428-67-1 structure
Product Name:N~4~-(8-ethoxy-3-methylquinolin-4-yl)-N~1~,N~1~-diethylpentane-1,4-diamine
CAS No:5428-67-1
MF:C21H33N3O
MW:343.506225347519
CID:940480
PubChem ID:224635
Update Time:2025-04-19
N~4~-(8-ethoxy-3-methylquinolin-4-yl)-N~1~,N~1~-diethylpentane-1,4-diamine Chemical and Physical Properties
Names and Identifiers
-
- N~4~-(8-ethoxy-3-methylquinolin-4-yl)-N~1~,N~1~-diethylpentane-1,4-diamine
- N1-(8-ethoxy-3-methyl-[4]quinolyl)-N4,N4-diethyl-1-methyl-butanediyldiamine; HMS3244P12; SureCN5846931; PubChem22402; Akt-l-1; HMS3244P08; HMS3244P04; N'-(7-Cyclobutyl-3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2,2,N,N-tetramethyl-propane-1,3-diamine; ABP000412; N1-(7-cyclobutyl-3-phenyl[1,2,4]triazol-[4,3-b]pyridazin-6-yl)-N3,N3,2,2-tetramethylpropane-1,3-diamine; N1-(8-Aethoxy-3-methyl-[4]chinolyl)-N4,N4-diaethyl-1-methyl-butandiy
- NSC-13292
- NSC13292
- 5428-67-1
-
- Inchi: 1S/C21H33N3O/c1-6-24(7-2)14-10-11-17(5)23-20-16(4)15-22-21-18(20)12-9-13-19(21)25-8-3/h9,12-13,15,17H,6-8,10-11,14H2,1-5H3,(H,22,23)
- InChI Key: TXPFYPNVDMETIO-UHFFFAOYSA-N
- SMILES: O(CC)C1=CC=CC2C1=NC=C(C)C=2NC(C)CCCN(CC)CC
Computed Properties
- Exact Mass: 343.26259
- Monoisotopic Mass: 343.262
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 25
- Rotatable Bond Count: 10
- Complexity: 361
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.8
- Topological Polar Surface Area: 37.4Ų
Experimental Properties
- Density: 1.032
- Boiling Point: 491.8°C at 760 mmHg
- Flash Point: 251.2°C
- Refractive Index: 1.566
- PSA: 37.39
- LogP: 4.93730
N~4~-(8-ethoxy-3-methylquinolin-4-yl)-N~1~,N~1~-diethylpentane-1,4-diamine Related Literature
-
Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
-
Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
-
Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
-
Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
5428-67-1 (N~4~-(8-ethoxy-3-methylquinolin-4-yl)-N~1~,N~1~-diethylpentane-1,4-diamine) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
Gold Member
CN Supplier
Bulk
Essenoi Fine Chemical Co., Limited
Gold Member
CN Supplier
Reagent
Wuhan ChemNorm Biotech Co.,Ltd.
Gold Member
CN Supplier
Reagent
Shanghai Bent Chemical Co., Ltd
Gold Member
CN Supplier
Bulk
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Gold Member
CN Supplier
Reagent